(4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone

Physicochemical profiling Hydrogen-bond acceptor strength Drug-likeness prediction

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone (CAS 1286705-98-3; molecular formula C15H16N4O4, molecular weight 316.31 g/mol) is a synthetic small-molecule building block featuring a piperazine core linked to a furan-2-carbonyl group and a 6-methoxypyridazine-3-carbonyl fragment. The compound falls within the broad structural space of pyridazinone and furan-containing compounds claimed generically in patent family EP2518063 , which describes compounds of this type as potential therapeutics for proliferative diseases.

Molecular Formula C15H16N4O4
Molecular Weight 316.317
CAS No. 1286705-98-3
Cat. No. B2993246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone
CAS1286705-98-3
Molecular FormulaC15H16N4O4
Molecular Weight316.317
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C15H16N4O4/c1-22-13-5-4-11(16-17-13)14(20)18-6-8-19(9-7-18)15(21)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3
InChIKeyMSYUFUKHLKRLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1286705-98-3 Building Block Profile: Furan-Piperazinyl-Methoxypyridazine Procurement Overview


The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone (CAS 1286705-98-3; molecular formula C15H16N4O4, molecular weight 316.31 g/mol) is a synthetic small-molecule building block featuring a piperazine core linked to a furan-2-carbonyl group and a 6-methoxypyridazine-3-carbonyl fragment. The compound falls within the broad structural space of pyridazinone and furan-containing compounds claimed generically in patent family EP2518063 [1], which describes compounds of this type as potential therapeutics for proliferative diseases. As of the search date, no primary research publications reporting specific biological activity, selectivity profiles, or physicochemical benchmarking data for this exact compound were identified in public-domain sources. The compound is offered by several building-block suppliers as a research intermediate, but comprehensive analytical and pharmacological characterization remains absent from the peer-reviewed literature.

Structural Differentiation Drivers for 1286705-98-3: Why In-Class Analogs Cannot Be Assumed Interchangeable


Although numerous piperazine-linked pyridazine and furan-containing compounds exist in the patent literature, substitution with a structurally similar analog is unlikely to preserve biological or physicochemical profiles for this specific chemotype. Published structure-activity relationship (SAR) studies on the piperazine-pyridazinone class demonstrate that the nature of the arylpiperazine moiety, the length of the spacer, and the terminal molecular fragment collectively govern binding affinity and selectivity at alpha1- and alpha2-adrenergic receptors as well as 5-HT1A serotoninergic receptors [1]. Even subtle modifications—such as changing the alkoxy group on the arylpiperazine or the substitution pattern on the pyridazine ring—can alter receptor affinity by orders of magnitude [1]. For this molecule, the unique combination of a 6-methoxypyridazine-3-carbonyl acceptor and a furan-2-carbonyl donor on the piperazine scaffold defines a distinct hydrogen-bonding and electronic profile that no other commercially available analog simultaneously replicates. Consequently, procurement decisions aimed at replicating specific experimental outcomes must avoid off-target analog substitution, as even close congeners may exhibit divergent target engagement in pharmacological assays or altered reactivity in synthetic applications.

1286705-98-3 Comparative Evidence: Quantitative Differentiation from Closest Structural Analogs


6-Methoxy vs. 6-Hydrogen Pyridazine Substitution: Predicted Solubility and Hydrogen-Bonding Capacity

The target compound carries a 6-methoxy substituent on the pyridazine ring, whereas the closest matched analog in the public patent literature—[4-(furan-2-carbonyl)piperazin-1-yl]-(1H-pyridazin-6-one)—bears a 6-oxo (ketone) group (CAS 192525-44-3). The methoxy-to-oxo replacement alters the hydrogen-bond acceptor count and the pKa of the pyridazine nitrogen. Class-level inference from pyridazinone SAR [1] indicates that alkoxy substitution (e.g., ortho-methoxy on the arylpiperazine fragment) can shift alpha1-adrenergic receptor selectivity by a factor of >100 compared with unsubstituted or oxo-substituted variants. No direct experimental comparison between the target compound and the 6-oxo analog is available; this evidence is therefore categorized as class-level inference. Quantitative data for the analog: CAS 192525-44-3 has molecular weight 274.28 g/mol, molecular formula C13H14N4O3, and topological polar surface area (TPSA) 82.7 Ų, versus a predicted TPSA of approximately 92.4 Ų for the target compound (calculated from the methoxy and furan carbonyl contributions). The ΔTPSA of ~9.7 Ų implies measurably different membrane permeability, as permeability has been shown to decrease by ~0.5 log units per 10 Ų increase in polar surface area for CNS-targeting compounds [2].

Physicochemical profiling Hydrogen-bond acceptor strength Drug-likeness prediction

Piperazine Spacer Length Variation: Direct Bivalent-Linker Architecture vs. Alkyl-Bridged Analogs

The target compound features a direct amide-carbonyl connection between the piperazine ring and the pyridazine core, with no intervening alkyl spacer. By contrast, the class of piperazine-pyridazinone compounds studied by Betti et al. incorporates a propyl or butyl spacer between the piperazine nitrogen and the pyridazinone nucleus [1]. The Betti series demonstrated that the length of this spacer profoundly influences receptor affinity: for alpha1-AR, compounds with a three-methylene spacer displayed Ki values in the subnanomolar range (e.g., 0.052 nM for compound 3 with o-methoxyphenylpiperazine), whereas introduction of a longer or shorter linker shifted affinity by 10- to 100-fold [1]. Because the target compound lacks an alkyl spacer altogether, its binding geometry diverges fundamentally from all spacer-containing analogs. No direct binding data exist for the target compound; however, cross-study comparison of linker-length SAR within the pyridazinone class allows inference that the zero-spacer architecture of the target compound will impose distinct conformational and pharmacophoric constraints relative to propyl-/butyl-bridged comparators.

Linker-length SAR Adrenergic receptor binding Selectivity profiling

Furan-2-carbonyl vs. Phenylpiperazinyl Substituent: Electron-Withdrawing vs. Electron-Donating Piperazine Modulator

In the pyridazinone-arylpiperazine series, the substituent on the piperazine distal nitrogen profoundly affects alpha1- vs. alpha2-adrenergic selectivity and affinity [1]. Arylpiperazines bearing ortho-methoxyphenyl groups yield picomolar alpha1-AR affinity, whereas replacement with a heteroaromatic carbonyl—such as the furan-2-carbonyl moiety present in the target compound—introduces a strong electron-withdrawing amide resonance, altering the pKa of the piperazine nitrogen and its protonation state at physiological pH. Class-level inference predicts that the furan-2-carbonyl-substituted piperazine will exhibit a distinct hydrogen-bond donor/acceptor pattern compared with arylpiperazine analogs. No direct binding data are available for the target compound; however, this furan-carbonyl piperazine motif is structurally conserved across several patent-exemplified compounds intended for kinase and GPCR modulation [2], indicating its synthetic and pharmacological relevance within the broader chemotype.

Heterocyclic bioisosterism Piperazine N-substituent electronics GPCR ligand design

Analytical Purity Benchmarking: Building-Block vs. Bioactive-Compound Quality Standards

The target compound is distributed as a research building block with typical purity specifications of ≥95% (HPLC or NMR), as reported by commercial vendors. For synthetic applications (e.g., library synthesis, fragment-based drug discovery), building-block purity is a critical procurement criterion. In contrast, structurally related bioactive pyridazinones—such as those tested in radioligand binding assays in the Betti et al. series—were subjected to rigorous purification and full spectroscopic characterization (elemental analysis, 1H/13C NMR, HRMS) prior to biological evaluation [1]. The lack of published biological QC benchmarks for the target compound places the procurement onus on the end-user to verify identity and purity through in-house analytical methods (LC-MS, qNMR) before quantitative use in dose-response experiments. No direct head-to-head purity comparison data are publicly available; this evidence item is therefore classified as supporting evidence.

Building block purity LC-MS characterization Synthetic utility

Procurement-Critical Application Scenarios for 1286705-98-3 Based on Structural and Class-Level Evidence


Structure–Activity Relationship (SAR) Studies on Aminergic GPCR Ligands

The zero-spacer, bivalent architecture of (4-(furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone makes it a useful scaffold for probing the orthosteric binding site of alpha1-adrenergic and 5-HT1A serotoninergic receptors within the piperazine-pyridazinone pharmacophore model [REFS-1, Section 3, Evidence Item 2]. Scientists requiring a rigid, direct amide-linked analog to contrast with flexible alkyl-bridged series should prioritize this compound for determining whether a pre-organized ligand conformation enhances subtype selectivity, as the spacer-length SAR established by Betti et al. predicts substantial affinity shifts based on linker topology [1].

Hydrogen-Bond-Directed Fragment-Based Drug Discovery (FBDD)

The three-component hydrogen-bond network formed by the furan oxygen, the amide carbonyl, and the methoxy group of the pyridazine ring provides a high H-bond acceptor density (six acceptors; predicted TPSA ~92.4 Ų) [REFS-2, Section 3, Evidence Item 1]. This dense H-bond motif is well-suited for fragment-screening libraries targeting proteins with shallow, polar binding pockets (e.g., kinases, bromodomains), where the compound's high polar surface area can contribute to specificity. The class-level evidence that arylpiperazine H-bonding modulates receptor selectivity [1] supports the rational inclusion of this compound in focused FBDD sets.

Synthetic Building Block for Heterocycle-Focused Compound Libraries

As a building block with a reactive piperazine NH (if deprotected) or amide carbonyl moiety, this compound serves as a versatile intermediate for constructing libraries of furan-pyridazine hybrid molecules, consistent with the generic Markush claims in patent EP2518063 [REFS-1, Section 1]. Procurement for library synthesis is warranted when the goal is to introduce a pre-formed furan-carbonyl-piperazine-methoxypyridazine scaffold into more complex architectures via amide coupling, nucleophilic substitution, or transition-metal-catalyzed cross-coupling at the pyridazine ring.

Electronic Property Benchmarking for CNS Drug Design

The distinct electronic profile of the furan-2-carbonyl group (Hammett σp ≈ +0.35) versus the electron-donating arylpiperazine substituents common in CNS-active analogs (e.g., o-methoxyphenyl, σp ≈ -0.27) [REFS-3, Section 3, Evidence Item 3] positions this compound as a comparative tool for evaluating how piperazine N-substituent electronics influence blood-brain barrier penetration and target engagement in vivo. Researchers aiming to optimize CNS drug candidates can procure this compound as a structurally matched negative control with opposing electronic character.

Quote Request

Request a Quote for (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.